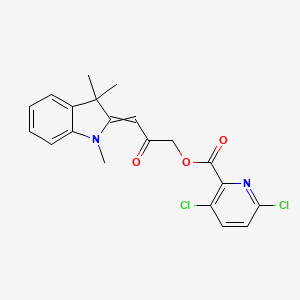

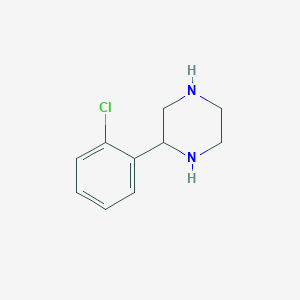

2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2,3-dihydro-1H-indole , which is a basic heterocyclic intermediate that is widely used in the synthesis of dyes, photochromic materials, and pharmaceutical intermediates .

Synthesis Analysis

2,3-Dihydroindoles are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a component of the compound, is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Synthesis and Derivatives

Research has focused on the synthesis of related heterocyclic compounds, which are crucial for developing pharmaceuticals, materials science, and organic chemistry. For instance, the study by Ryabova et al. (2006) demonstrates the conversion of 3-arylamino-2-formylindoles into novel δ-carboline derivatives, showcasing a methodology that could potentially be applicable to the synthesis of compounds similar to the one (Ryabova et al., 2006). This type of research highlights the importance of innovative synthetic routes in accessing complex heterocyclic structures.

Catalytic Processes

Another area of relevance is the development of catalytic processes for the synthesis of heterocyclic derivatives. Bacchi et al. (2005) describe the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield a variety of heterocyclic compounds (Bacchi et al., 2005). This research indicates the potential for using catalytic methods to synthesize complex molecules, which might include derivatives of the compound .

Coordination Compounds

The study of coordination compounds is another relevant application. Ghosh et al. (2004) explore the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to various products depending on the reaction conditions (Ghosh et al., 2004). Such studies could provide insights into how similar compounds may form coordination complexes with metals, potentially leading to new materials or catalysts.

Chemical Reactivity and Properties

Investigating the chemical reactivity and properties of related compounds can also unveil potential applications. For example, the work by Fousteris et al. (2004) on the synthesis of pyrrolo[2,3-a]carbazoles derivatives using Fischer indole cyclization conditions demonstrates the utility of specific chemical reactions in synthesizing complex structures that may have biological or materials applications (Fousteris et al., 2004).

Properties

IUPAC Name |

[2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3/c1-20(2)13-6-4-5-7-15(13)24(3)16(20)10-12(25)11-27-19(26)18-14(21)8-9-17(22)23-18/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKNIXVDZMDZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)

![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)

![1-Cyclohexyl-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2834811.png)

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)

![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)